molecular formula C11H16ClNO B2557732 4-(piperidin-3-yl)phenol HCl CAS No. 2243520-64-9

4-(piperidin-3-yl)phenol HCl

Cat. No. B2557732
CAS RN: 2243520-64-9
M. Wt: 213.71
InChI Key: WZRJBQSXAKPAKW-UHFFFAOYSA-N
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Description

“4-(piperidin-3-yl)phenol HCl” is a chemical compound with the empirical formula C12H17NO · HCl . It is a solid substance and its molecular weight is 227.73 .


Molecular Structure Analysis

The molecular structure of “4-(piperidin-3-yl)phenol HCl” consists of a piperidine ring attached to a phenol group . The Hill notation for this compound is C12H17NO · HCl .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(piperidin-3-yl)phenol HCl” were not found in the search results, piperidine derivatives in general are known to be involved in a variety of intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

“4-(piperidin-3-yl)phenol HCl” is a solid substance . Its empirical formula is C12H17NO · HCl and its molecular weight is 227.73 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in the pharmaceutical industry, and “4-(Piperidin-3-yl)phenol hydrochloride” serves as a key intermediate in their synthesis. These derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast. “4-(Piperidin-3-yl)phenol hydrochloride” has been utilized in the discovery and biological evaluation of potential drugs. It plays a significant role in the development of medications for various diseases due to its presence in several drug classes .

Anticancer Agent

Piperidine compounds, including “4-(Piperidin-3-yl)phenol hydrochloride”, have shown potential as anticancer agents. They exhibit activity against various cancer types such as breast, prostate, colon, lung, and ovarian cancers. These compounds can regulate crucial signaling pathways essential for cancer development and inhibit cell migration, contributing to cell cycle arrest .

Chemical Synthesis

In chemical synthesis, “4-(Piperidin-3-yl)phenol hydrochloride” can undergo reactions to form products with multiple stereocenters. For instance, using esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters. The resulting piperidinol can then undergo dehydration in an acidic environment to form tetrahydropyridine derivatives .

Biological Activity Studies

The compound is used in studies to understand the biological activity of piperidine derivatives. Its structure allows for the exploration of hydrogenation, cyclization, cycloaddition, and annulation reactions, which are fundamental in assessing the biological activity of these compounds .

Drug Construction

“4-(Piperidin-3-yl)phenol hydrochloride” is an important building block in drug construction. Its piperidine cycle is a common structure in heterocyclic compounds within the pharmaceutical industry, making it a valuable compound for constructing new pharmaceuticals .

Safety and Hazards

The safety information for “4-(piperidin-3-yl)phenol HCl” indicates that it is a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(piperidin-3-yl)phenol HCl”, is an important task of modern organic chemistry .

properties

IUPAC Name

4-piperidin-3-ylphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRJBQSXAKPAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-3-yl)phenol hydrochloride

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